molecular formula C32H41N3O11 B14228024 Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester

Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester

Cat. No.: B14228024
M. Wt: 643.7 g/mol
InChI Key: DMGOTRJCWDJSQX-CHQVSRGASA-N
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Description

The compound Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]amino]butoxy]-6-hydroxy-,1-methyl ester is a structurally complex benzoic acid derivative. Key features include:

  • Methyl ester at position 1.
  • Hydroxy group at position 4.
  • A butoxy chain at position 2, linked to a cyclopropylamino group and a tert-butoxycarbonyl (Boc)-protected amine.
  • Carboxylic acid and ether linkages within the substituent chain.

This compound is likely designed for pharmaceutical applications, leveraging protective groups (e.g., Boc) to enhance stability and modulate bioavailability .

Properties

Molecular Formula

C32H41N3O11

Molecular Weight

643.7 g/mol

IUPAC Name

3-(cyclopropylamino)-2-[4-[(2S)-3-[4-(3-hydroxy-2-methoxycarbonylphenoxy)butylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]-3-oxopropanoic acid

InChI

InChI=1S/C32H41N3O11/c1-32(2,3)46-31(42)35-22(18-19-10-14-21(15-11-19)45-26(29(39)40)28(38)34-20-12-13-20)27(37)33-16-5-6-17-44-24-9-7-8-23(36)25(24)30(41)43-4/h7-11,14-15,20,22,26,36H,5-6,12-13,16-18H2,1-4H3,(H,33,37)(H,34,38)(H,35,42)(H,39,40)/t22-,26?/m0/s1

InChI Key

DMGOTRJCWDJSQX-CHQVSRGASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(C(=O)NC2CC2)C(=O)O)C(=O)NCCCCOC3=CC=CC(=C3C(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(C(=O)NC2CC2)C(=O)O)C(=O)NCCCCOC3=CC=CC(=C3C(=O)OC)O

Origin of Product

United States

Biological Activity

The compound Benzoic acid, 2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-Methyl ester is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid core with multiple functional groups, including a cyclopropylamine moiety. Its structure can be represented as follows:

  • Molecular Formula : C₃₁H₃₅N₃O₇
  • Molecular Weight : 553.64 g/mol

The presence of various functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Research indicates that benzoic acid derivatives can influence several biological pathways:

  • Ubiquitin-Proteasome Pathway (UPP) : Studies have shown that certain benzoic acid derivatives enhance the activity of the UPP, which is crucial for protein degradation and cellular homeostasis. Activation of this pathway may have implications in aging and neurodegenerative diseases .
  • Autophagy-Lysosome Pathway (ALP) : The compound also promotes autophagy, which is vital for cellular cleanup processes. Enhanced autophagy has been linked to improved cell survival and function under stress conditions .

In Vitro Studies

A comprehensive evaluation of the compound's biological effects was conducted using human foreskin fibroblasts. The following findings were noted:

  • Cell Viability : At concentrations of 1 and 10 µg/mL, the compound did not exhibit cytotoxicity.
  • Proteasome Activity : Significant activation of chymotrypsin-like (CT-L) and caspase-like (C-L) activities was observed with certain derivatives at a concentration of 5 µM. Notably, one derivative showed an increase in proteasomal activity by approximately 467.3% compared to controls .

Comparative Analysis of Benzoic Acid Derivatives

CompoundProteasome Activity (%)Autophagy ActivationCytotoxicity
Compound 1467.3 ± 3.9YesNo
Compound 2ModerateYesNo
Compound 3LowNoYes

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of benzoic acid derivatives. The results indicated that certain derivatives effectively scavenged free radicals, suggesting their potential role in mitigating oxidative stress-related diseases .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of the compound against various pathogens. Results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Research Findings and Implications

Toxicity Predictions :

  • The target compound’s high connectivity indices (0JA, 1JA) suggest moderate to high acute toxicity, though specific LD50 data are unavailable .

Drug Design Potential: The Boc and cyclopropylamino groups may enhance metabolic stability and target specificity, making it a candidate for kinase inhibitors or protease-targeted therapies .

Limitations: Limited solubility due to the bulky substituents could hinder bioavailability, necessitating formulation optimization .

Preparation Methods

Solvent and Base Selection

  • Solvents : Toluene and ethyl acetate are preferred for their compatibility with acid chlorides and amines.
  • Bases : Triethylamine effectively neutralizes HCl generated during acylation.

Temperature and Reaction Time

  • Cyclopropylamine reactions require low temperatures (5–10°C) to prevent epimerization.
  • Esterification under reflux (e.g., 60–65°C for 24 hours) ensures complete conversion.

Purification

  • Crystallization from isopropanol, as described in EP1278717B1 , yields high-purity products.

Comparative Analysis of Methods

Step Method from EP1278717B1 RSC Protocol
Esterification Thionyl chloride in toluene H₂SO₄ in MeOH
Cyclopropylamine Use 5–10°C, 2 hours Not applicable
Yields 58.6 g from 50 g starting material 69–84%

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for constructing this polyfunctional benzoic acid derivative?

  • Methodological Answer : A stepwise approach is recommended due to the compound’s complexity. Begin with modular synthesis of key fragments:

  • The cyclopropylamino-oxoethoxy group can be introduced via nucleophilic substitution or coupling reactions, ensuring protection of sensitive functionalities (e.g., tert-butoxycarbonyl [Boc] for amines) .
  • The methyl ester moiety should be introduced early to avoid hydrolysis during subsequent steps. Use coupling agents like EDC/HOBt for amide bond formation between the benzoic acid core and the amino-butyloxy spacer .
  • Final deprotection (e.g., Boc removal with TFA) must be carefully optimized to prevent side reactions .

Q. How can researchers ensure purity during isolation and characterization?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) improves separation of polar aromatic acids .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify residual solvents or decomposition products, ensuring >98% purity .
  • Spectroscopy : Combine 1^1H/13^{13}C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent positions .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • Nuclear Quadrupole Resonance (NQR) : Detects halogen substituents (if present) and evaluates intramolecular interactions (e.g., hydrogen bonding) that influence resonance frequencies .
  • FT-IR : Validates carbonyl groups (ester, amide) via stretches at 1700–1750 cm1^{-1} and 1640–1680 cm1^{-1}, respectively .
  • X-ray Crystallography : Resolves stereochemistry at the (2S)-configured carbon and confirms spatial arrangement of bulky substituents .

Advanced Research Questions

Q. How can synthetic yields be optimized for the amino-butyloxy spacer linkage?

  • Methodological Answer :

  • Coupling Optimization : Screen coupling agents (e.g., DCC vs. EDC) and solvents (DMF vs. THF) to minimize racemization. Use CDI (1,1'-carbonyldiimidazole) for acid-sensitive intermediates .
  • Side Reaction Mitigation : Monitor for β-elimination in the butoxy chain under basic conditions; employ low-temperature (-20°C) reactions to suppress this .
  • In Situ Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What experimental designs are suitable for evaluating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Assay Design :
  • Target Selection : Prioritize serine hydrolases or proteases due to the compound’s ester and amide groups. Use fluorescence-based assays (e.g., fluorogenic substrates like AMC-tagged peptides) .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50_{50} values. Include controls for non-specific esterase activity .
  • Data Interpretation : Use molecular docking to correlate substituent effects (e.g., cyclopropyl group rigidity) with binding affinity .

Q. How can stability challenges (e.g., ester hydrolysis) be addressed in physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 72 hours. Analyze degradation via HPLC and identify hydrolysis products .
  • Stabilization Strategies :
  • Prodrug Approach : Replace the methyl ester with a pivaloyloxymethyl (POM) group to enhance metabolic stability .
  • Formulation : Use lipid-based nanoparticles to protect the ester moiety from aqueous degradation .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NQR frequencies)?

  • Methodological Answer :

  • Cross-Validation : Compare NQR data with X-ray crystallography to identify overcrowding effects (e.g., ortho-substituent steric clashes) that distort electric field gradients .
  • Computational Modeling : Perform DFT calculations to simulate NQR spectra and validate intramolecular interactions (e.g., absence of O-H-Br bonding in ortho-substituted analogs) .

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